N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzofuran-2-carboxamide
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Overview
Description
N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to an imidazole sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzofuran-2-carboxamide typically involves multiple steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving ortho-hydroxyaryl aldehydes and α-haloketones under acidic conditions.
Introduction of Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where the benzofuran derivative reacts with an appropriate amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Attachment of Imidazole Sulfonamide: The imidazole sulfonamide moiety is synthesized separately, often starting from 1-methylimidazole, which undergoes sulfonation with chlorosulfonic acid, followed by coupling with an ethylamine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2,3-diones.
Reduction: Reduction of the imidazole sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the corresponding amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide group under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products
Oxidation: Benzofuran-2,3-diones
Reduction: Corresponding amines
Substitution: Various substituted benzofuran derivatives
Scientific Research Applications
Chemistry
In chemistry, N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzofuran-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The imidazole sulfonamide moiety is known for its bioactivity, including antimicrobial and anti-inflammatory effects. Researchers are exploring its potential as a drug candidate for treating various diseases, including infections and inflammatory conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure may also make it useful in the design of catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The imidazole sulfonamide moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or anti-inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-imidazole-4-sulfonamido)ethyl)benzofuran-2-carboxamide
- N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzothiophene-2-carboxamide
- N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzothiazole-2-carboxamide
Uniqueness
Compared to similar compounds, N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzofuran-2-carboxamide stands out due to its specific combination of a benzofuran core and an imidazole sulfonamide moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c1-19-9-14(17-10-19)24(21,22)18-7-6-16-15(20)13-8-11-4-2-3-5-12(11)23-13/h2-5,8-10,18H,6-7H2,1H3,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPFOSMTKQJFOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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